molecular formula C7H14N2O3 B1618216 Ethyl (1-ethoxyethylidene)carbazate CAS No. 58910-28-4

Ethyl (1-ethoxyethylidene)carbazate

Cat. No.: B1618216
CAS No.: 58910-28-4
M. Wt: 174.2 g/mol
InChI Key: TYDLVSRFOJZHPQ-UHFFFAOYSA-N
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Description

Ethyl (1-ethoxyethylidene)carbazate (CAS 58910-28-4) is a carbazate derivative with the molecular formula C₇H₁₄N₂O₃ and a molecular weight of 174.2 g/mol . Its structure features an ethoxyethylidene group attached to a carbazate backbone, which confers unique reactivity and stability. Key physicochemical properties include a LogP of 1.49 (indicating moderate lipophilicity) and a density of 1.07 g/cm³ . This compound is primarily used as an intermediate in organic synthesis, particularly in forming hydrazones and cyclization products, as seen in its reaction with o-phthalaldehyde (OPA) to yield phthalazin-1-ol derivatives .

Properties

CAS No.

58910-28-4

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

ethyl N-ethoxycarbonylethanehydrazonate

InChI

InChI=1S/C7H14N2O3/c1-4-11-6(3)8-9-7(10)12-5-2/h4-5H2,1-3H3,(H,9,10)

InChI Key

TYDLVSRFOJZHPQ-UHFFFAOYSA-N

SMILES

CCOC(=NNC(=O)OCC)C

Canonical SMILES

CCOC(=NNC(=O)OCC)C

Other CAS No.

58910-28-4

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Carbazate (CAS 4114-31-2)

  • Structure : Lacks the ethoxyethylidene group, featuring a simpler carbazate structure.
  • Synthesis : Prepared via solvent-free reactions with isocyanates to yield semicarbazides (e.g., 1-ethoxycarbonyl-4-phenyl-semicarbazide) in 20–30 minutes with yields >90% .
  • Applications : Widely used in synthesizing urazoles, pharmaceuticals, and metal complexes (e.g., Co(II)/Zn(II) complexes with thermal stability up to 350°C) .
  • Toxicity : Increases red blood cell hemolysis at low concentrations, unlike its polymerized derivatives .

Polyvinyl Alcohol Carbazate (PVAC)

  • Structure : Polymer backbone functionalized with carbazate moieties.
  • Reactivity : Targets carbonyl groups via nucleophilic nitrogen, forming stable bonds with enhanced electron stabilization compared to amines .
  • Applications : Demonstrates antitumoral activity (peak efficacy at ~100 µg/mL) without linear dose dependency . Unlike ethyl carbazate, PVAC reduces hemolysis, highlighting the role of polymer conjugation in mitigating toxicity .

1-Ethoxycarbonyl-4-substituted-semicarbazides

  • Synthesis : Generated from ethyl carbazate and isocyanates under solvent-free conditions in 20 minutes .
  • Advantages : High yields (>90%), minimal solvent use, and scalability for pharmaceutical intermediates (e.g., urazole precursors).
  • Contrast : Ethyl (1-ethoxyethylidene)carbazate’s extended conjugation may reduce reactivity in semicarbazide formation but enable cyclization pathways .

Functional and Application-Based Comparisons

Hydrazone Formation and Cyclization

  • This compound : Reacts with OPA to form hydrazones, which undergo intramolecular cyclization to phthalazin-1-ol derivatives over days .
  • Ethyl Carbazate : Forms hydrazones rapidly but lacks cyclization capability due to structural simplicity.

Thermal Stability

  • Metal Complexes : Co(II)/Zn(II) complexes of ethyl carbazate decompose completely to metal oxides at 350°C .
  • This compound: No direct data, but the ethoxyethylidene group likely enhances thermal resistance compared to unsubstituted carbazates.

Industrial and Biomedical Relevance

  • PVAC : Used in drug delivery and antitumoral applications due to polymer-enhanced biocompatibility .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) CAS Number LogP Key Application Toxicity Notes
This compound 174.2 58910-28-4 1.49 Organic intermediates, cyclization Limited data
Ethyl Carbazate 104.1 4114-31-2 0.32 Semicarbazide synthesis, metal complexes Hemolysis risk
PVAC Variable (polymer) N/A N/A Antitumoral agent, carbonyl scavenger Low hemolysis

Preparation Methods

General Synthetic Route

The common synthetic strategy to prepare ethyl (1-ethoxyethylidene)carbazate involves the reaction of ethyl carbazate (ethyl hydrazinecarboxylate) with acetaldehyde or its ethoxy-substituted derivatives. This reaction forms an ethoxyethylidene-substituted hydrazinecarboxylate intermediate, which is the compound of interest.

Typical reaction conditions:

  • Reactants: Ethyl carbazate and acetaldehyde or ethoxy-substituted aldehyde
  • Solvent: Often no solvent or minimal solvent; sometimes ethanol or ethyl acetate used for recrystallization
  • Temperature: Heating to melt or reflux conditions around 110–130°C
  • Time: 1–10 hours depending on scale and specific procedure
  • Atmosphere: Usually under nitrogen or inert atmosphere to avoid oxidation

Specific Preparation Example

A representative preparation reported involves the following:

  • Reactants: 0.870 g (5 mmol) of ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate (prepared by literature method) and 0.853 g (5 mmol) of 4-chlorobenzohydrazide
  • Procedure: The mixture is heated to melt at approximately 110–115°C and then refluxed for 2 hours at 130°C.
  • Outcome: The reaction produces the this compound derivative, which can then be used for further cyclization or biological activity studies.

Alternative Synthetic Approaches

Other methods involve:

  • Condensation with hydrazine derivatives: Ethyl carbazate derivatives are reacted with hydrazinecarboxylates bearing ethoxy or aryl substituents under reflux in solvents like ethyl acetate or ethanol, typically at 60–100°C for several hours.
  • Reflux with malonohydrazide or cyanoacetohydrazide: This method produces related carbamate derivatives via heating at 95–100°C for 1–2 hours, followed by recrystallization from solvents such as acetone or ethyl acetate.
  • Neutralization and recrystallization: After reaction completion, neutralization with ammonia or potassium carbonate solution is common to precipitate the product, which is then purified by recrystallization from ethyl acetate, ethanol-water mixtures, or petroleum ether mixtures.

Reaction Conditions and Yields

Parameter Typical Range/Value Notes
Reaction temperature 60–130°C Heating to melt or reflux conditions
Reaction time 1–10 hours Depends on reactants and scale
Solvent Ethanol, ethyl acetate, petroleum ether Used mainly for recrystallization
Yield 70–80% High purity achieved by recrystallization
Purification method Filtration and recrystallization Ethyl acetate or ethanol-water mixtures preferred

Analytical Characterization

The prepared this compound and its derivatives are characterized by:

  • Melting point: Typically in the range 105–136°C depending on substituents and purity.
  • Infrared spectroscopy (IR): Key bands include NH stretching (~3100 cm⁻¹), CN stretching (~2250 cm⁻¹), and C=O stretching (~1720–1740 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for ethoxy groups and hydrazine protons.
  • Elemental analysis: Confirms the molecular formula with close agreement between calculated and found values.

Research Findings and Notes

  • The preparation of this compound is often a preliminary step for synthesizing biologically active heterocycles such as 1,2,4-triazoles, which have antimicrobial and pharmacological properties.
  • The reaction is sensitive to temperature and stoichiometry; precise control ensures high yield and purity.
  • The compound is stable under standard laboratory conditions but should be stored away from moisture and heat to prevent hydrolysis or decomposition.
  • The use of ethoxy substituents enhances the solubility and reactivity of the intermediate in subsequent synthetic steps.

Summary Table of Preparation Methods

Method No. Reactants Conditions Yield (%) Purification Reference
1 Ethyl carbazate + acetaldehyde (or ethoxy derivative) Heat to melt ~110–115°C, reflux 2h at 130°C ~75 Recrystallization from ethyl acetate
2 Ethyl 2-[ethoxy(aryl)methylene]hydrazinecarboxylate + hydrazine derivatives Reflux 60–100°C, 1–10 h 70–80 Filtration and recrystallization (ethyl acetate, ethanol-water)
3 Tert-butyl 2-[2-(4-chlorophenyl)-1-ethoxyethylidene]hydrazinecarboxylate + malonohydrazide Heat 95°C 2 h 78 Recrystallization from acetone

Q & A

Basic: How can ethyl (1-ethoxyethylidene)carbazate be utilized in the synthesis of metal complexes, and what analytical techniques are essential for characterizing their structures?

Ethyl carbazate serves as a ligand in synthesizing transition metal complexes, such as Co(II) and Zn(II) nitrate complexes. The synthesis involves slow evaporation from aqueous solutions to grow single crystals. Structural characterization requires X-ray diffraction to determine space groups (e.g., monoclinic P21/nP2_1/n) and bond geometries. Complementary techniques include IR spectroscopy for ligand coordination analysis and thermogravimetric analysis (TG-DTG/DSC) to assess thermal stability up to 350°C, where metal oxides remain as residues .

Advanced: When synthesizing semicarbazides from ethyl carbazate, how do solvent-free conditions impact reaction kinetics and purity, and what methods validate completion?

Solvent-free synthesis via mechanochemical grinding with isocyanates achieves high yields (>90%) in 20–30 minutes. Reaction kinetics are accelerated due to reduced diffusion barriers, monitored by TLC for real-time progress. Product isolation involves minimal solvent use (e.g., n-hexane washing), enhancing purity. The 1:1 molar ratio of ethyl carbazate to isocyanate ensures stoichiometric control, validated by NMR and elemental analysis .

Basic: What are the standard protocols for determining the crystal structure of ethyl carbazate derivatives, and how are space groups identified?

Crystal structures are resolved via single-crystal X-ray diffraction. Data collection and refinement use programs like SHELXL for small-molecule crystallography. Space groups (e.g., P21/nP2_1/n) are identified through systematic absences in diffraction patterns. Conformational analysis (e.g., sofa conformation of pyrimidine rings) and intermolecular interactions (C–H···O/N hydrogen bonds) are mapped using software like Olex2 or Mercury .

Advanced: How does the molecular conformation of ethyl carbazate derivatives influence their intermolecular interactions in crystal lattices?

Non-planar conformations, such as the sofa conformation in thiazolopyrimidine derivatives, dictate packing via weak hydrogen bonds (e.g., R22(8)R_2^2(8) rings) and π–π stacking. Axial positioning of substituents (e.g., 3-methoxyphenyl groups) creates dihedral angles (~84°) that influence crystal symmetry and stability. These interactions are critical for predicting solubility and crystallinity in drug design .

Advanced: Why does polyvinyl alcohol carbazate (PVAC) exhibit antitumoral activity while ethyl carbazate does not, and how can this be experimentally verified?

PVAC’s high molecular weight enables multivalent interactions with cellular targets, unlike the monomeric ethyl carbazate. ATP-based viability assays show PVAC reduces cell viability at ~100 µg/mL, whereas ethyl carbazate and PVA backbone alone are inert. Experimental verification involves comparing dose-response curves and confirming carbazate group density (~5:1 PVA-to-carbazate ratio) via FTIR or UV-Vis .

Advanced: How can researchers address contradictions in reaction outcomes when ethyl carbazate is used in cyclization reactions, such as unexpected byproduct formation?

Byproduct formation (e.g., diethyl hydrazinedicarboxylate) arises from over-oxidation of intermediates. Mechanistic studies using isotopic labeling or trapping experiments can identify pathways. Optimizing oxidant equivalents (e.g., NBS vs. iodine) and reaction stoichiometry minimizes side reactions. Kinetic monitoring via HPLC or in situ IR helps refine conditions for selective product formation .

Basic: What safety precautions are necessary when handling ethyl carbazate in laboratory settings?

Refer to SDS guidelines: use PPE (gloves, goggles) to prevent skin/eye irritation. Avoid inhalation (respiratory effects) and work in a fume hood. Acute toxicity data (e.g., LD50) should inform handling protocols. Spills require neutralization with inert absorbents and disposal as hazardous waste .

Advanced: In the context of green chemistry, what methodologies optimize the synthesis of ethyl carbazate derivatives while minimizing environmental impact?

Solvent-free mechanochemical synthesis reduces waste and energy use. Grinding in a mortar-pestle system achieves near-quantitative yields without purification. Alternative methods include microwave-assisted reactions for faster kinetics. Life-cycle assessment (LCA) metrics can compare the environmental footprint of traditional vs. green protocols .

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